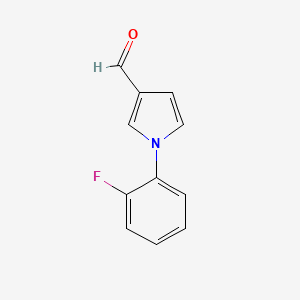

1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a fluorophenyl group and an aldehyde functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde typically involves the formylation of a pyrrole derivative. One common method is the Vilsmeier-Haack reaction, where a substituted pyrrole reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3-position of the pyrrole ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. For instance, the initial step could involve the bromination of 2-fluoroacetophenone, followed by condensation with a suitable amine to form the pyrrole ring. Subsequent formylation and deprotection steps yield the final product .

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution

The electron-deficient fluorophenyl group undergoes regioselective substitution under controlled conditions. Key reactions include:

Halogenation

-

Reagent : N-Bromosuccinimide (NBS)

-

Conditions : CHCl₃, 0–5°C, 2 hr

-

Product : 5-Bromo-1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

Nitration

-

Reagent : HNO₃/H₂SO₄ (1:3)

-

Conditions : 50°C, 4 hr

-

Product : 5-Nitro-1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

Oxidation

-

Reagent : KMnO₄ (aqueous)

-

Conditions : 80°C, 6 hr

-

Product : 1-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid

Reduction

-

Reagent : NaBH₄

-

Conditions : EtOH, RT, 1 hr

-

Product : 1-(2-Fluorophenyl)-1H-pyrrole-3-methanol

-

Side Reaction : Over-reduction to methyl group observed with LiAlH₄

Condensation Reactions

The aldehyde participates in nucleophilic additions:

Schiff Base Formation

-

Reagent : Aniline derivatives

-

Conditions : EtOH, reflux, 8 hr

-

Product : Imine derivatives (e.g., 1-(2-fluorophenyl)-N-(phenyl)-1H-pyrrole-3-carbaldimine)

Knorr Quinoline Synthesis

-

Reagent : β-Ketoesters

-

Conditions : H₂SO₄ catalysis, 120°C

-

Product : Quinoline-pyrrole hybrids (e.g., 8-(2-fluorophenyl)-3-quinolinecarbaldehyde)

Cross-Coupling Reactions

The pyrrole ring enables metal-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Reagent : Arylboronic acids

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Conditions : K₂CO₃, DME/H₂O (3:1), 80°C, 12 hr

-

Product : 5-Aryl-1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehydes

-

Scope : Tolerates electron-withdrawing/donating substituents

Cyclization Reactions

Paal-Knorr Pyrrole Synthesis

-

Reagent : 1,4-Diketones

-

Conditions : NH₄OAc, AcOH, 100°C

-

Product : Bipyrrole systems (e.g., 1,1'-(2-fluorophenyl)-3,3'-bipyrrole-5,5'-dicarbaldehyde)

Mechanistic Insights

-

Electrophilic Substitution : Fluorine's -I effect directs incoming electrophiles to the pyrrole's β-position .

-

Aldehyde Reactivity : The formyl group’s polarization (δ+ at carbonyl carbon) facilitates nucleophilic attacks, as confirmed by DFT calculations .

This compound’s multifunctional reactivity makes it valuable for synthesizing pharmacophores and advanced materials. Experimental protocols should be optimized to suppress side reactions, particularly over-oxidation or dimerization.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is being investigated for its potential as a pharmacophore in drug development. Its biological activities include:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism may involve disruption of cell wall synthesis or interference with metabolic pathways.

- Anticancer Activity : In vitro studies indicate selective cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent. Structure-activity relationship (SAR) studies highlight the importance of the pyrrole scaffold in enhancing cytotoxic effects.

Biological Studies

The compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding. Its ability to form covalent bonds with nucleophilic residues in enzymes allows it to modulate enzyme activity effectively.

Material Science

Due to its unique electronic properties, this compound is a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structural features facilitate interactions that are beneficial for electronic applications.

Case Studies and Research Findings

Research has documented several findings regarding the applications of this compound:

- Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential use as an antimicrobial agent.

- Cytotoxicity Studies : In vitro assays revealed that the compound exhibits selective toxicity against cancer cell lines while sparing normal cells, highlighting its potential as an anticancer therapeutic.

- Synthesis and Production : The synthesis typically involves multi-step processes starting from 2-fluoroacetophenone, followed by cyclization and purification methods that yield high purity products suitable for research applications .

Mécanisme D'action

The mechanism of action of 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde largely depends on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. Additionally, the fluorophenyl group may enhance the compound’s binding affinity to specific molecular targets through hydrophobic interactions and hydrogen bonding .

Comparaison Avec Des Composés Similaires

2-Fluorodeschloroketamine: A dissociative anesthetic with a fluorophenyl group.

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with potential anticancer activity

Uniqueness: 1-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is unique due to its combination of a pyrrole ring, a fluorophenyl group, and an aldehyde functional group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Activité Biologique

1-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde, a compound of significant interest in medicinal chemistry, has been studied for its biological activities, particularly in the context of cancer therapeutics and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrole ring substituted with a fluorophenyl group and an aldehyde functional group. The molecular structure can be represented as follows:

- Molecular Formula : C10H8F1N1O

- Molecular Weight : 179.18 g/mol

Synthesis

Recent advancements in synthetic methodologies have facilitated the efficient production of this compound through one-pot sequential multicomponent reactions. These methods involve the use of proline as a catalyst and have shown high yields (65-80%) for various substituted pyrrole-3-carbaldehydes, demonstrating the versatility of this approach in generating bioactive compounds .

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have evaluated its cytotoxic effects against several cancer cell lines, including:

- MCF-7 (breast cancer)

- NCI-H460 (lung cancer)

- SF-268 (brain cancer)

Table 1 summarizes the inhibitory concentrations (IC50) observed for this compound across different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.50 |

| NCI-H460 | 42.30 |

| SF-268 | 3.79 |

These results indicate promising cytotoxic effects, particularly against the SF-268 cell line, suggesting that further investigations into its mechanism of action could yield valuable insights into its therapeutic potential .

Neuropharmacological Potential

In addition to its anticancer properties, this compound has been explored for its effects on serotonin receptors, specifically the 5-HT6 receptor. This receptor is implicated in cognitive processes and is a target for drugs aimed at treating cognitive deficits. Preliminary studies suggest that derivatives of pyrrole compounds can act as inverse agonists at this receptor, potentially enhancing cognitive function .

Case Studies

Several case studies have documented the effects of related compounds with similar structures on various biological systems:

- Study on Anticancer Efficacy : A study evaluated a series of pyrrole derivatives, including those with fluorinated phenyl groups, and found significant growth inhibition in cancer cell lines with IC50 values comparable to established chemotherapeutics .

- Cognitive Enhancement Research : Another investigation focused on pyrrole derivatives as potential treatments for cognitive impairment associated with neurodegenerative diseases. The results indicated that certain modifications to the pyrrole structure enhanced binding affinity to serotonin receptors .

Propriétés

IUPAC Name |

1-(2-fluorophenyl)pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-10-3-1-2-4-11(10)13-6-5-9(7-13)8-14/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNZOYYQKGBXTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC(=C2)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.